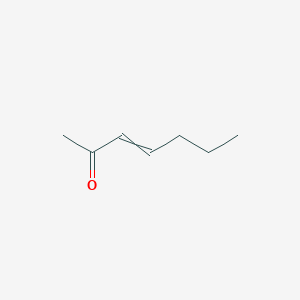

3-Hepten-2-one

描述

属性

IUPAC Name |

(E)-hept-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h5-6H,3-4H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHZQADGLDKIPM-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless oily liquid; powerfull grassy-green pungent odour | |

| Record name | 3-Hepten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1059/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

63.00 °C. @ 13.00 mm Hg | |

| Record name | 3-Hepten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, slightly soluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 3-Hepten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Hepten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1059/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.841-0.847 | |

| Record name | 3-Hepten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1059/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1119-44-4, 5609-09-6 | |

| Record name | 3-Hepten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hepten-2-one, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005609096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hepten-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hept-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEPTEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK02T5FJDO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hepten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Alkyne Hydration and Ketone Formation

The synthesis begins with 1-pentyne (HC≡CCH2CH2CH3) and acetic anhydride under Friedel-Crafts acylation conditions. At 80°C, this yields 3-heptyne-2-one (HC≡C-C(O)-CH2CH2CH3), a precursor with 85–90% conversion efficiency. The exothermic reaction requires precise temperature control to prevent polymerization.

Stereoselective Hydrogenation

Subsequent hydrogenation of 3-heptyne-2-one employs palladium-based catalysts:

Table 1: Hydrogenation Conditions for 3-Heptyne-2-one

| Catalyst System | Temperature (°C) | Pressure (bar) | Isomer Selectivity | Yield (%) |

|---|---|---|---|---|

| Pd/CaCO3 (Lindlar) | 25–40 | 2–3 | cis >98% | 92–95 |

| Na/NH3 (Birch) | -78 | 1 | trans 85% | 80–85 |

Organometallic Conjugate Addition to α,β-Unsaturated Acids

Trans-2-Hexenoic Acid as a Precursor

Trans-2-hexenoic acid (CH3CH2CH=CHCOOH) undergoes deprotonation with methyl lithium (MeLi) in anhydrous THF at -40°C. The resulting enolate abstracts a proton to form a lithium carboxylate, which reacts with MeLi in a 1,4-conjugate addition to yield trans-3-hepten-2-one after acidic workup. This method achieves 75–80% yields but demands strict exclusion of moisture.

Limitations and Byproduct Formation

Competing 1,2-addition generates 2-methyl-3-hexen-2-ol (5–8%), necessitating fractional distillation for purification. Scalability is hindered by the stoichiometric use of MeLi and cryogenic conditions.

Aldol Condensation for Structural Analogues

Table 2: Aldol Condensation Parameters for 6-Methyl-3-hepten-2-one

| Parameter | Value |

|---|---|

| Molar Ratio (Aldehyde:Acetone) | 1:8 |

| Catalyst | 0.5 M NaOH |

| Temperature | 55–65°C |

| Reaction Time | 5 hours |

| Yield | 88% |

Adaptability for this compound Synthesis

Theoretically, substituting isovaleraldehyde with pentanal (CH3(CH2)3CHO) could yield this compound. However, no industrial precedents exist due to challenges in suppressing acetone self-condensation (diacetone alcohol formation). Computational modeling suggests a 1:12 aldehyde:ketone ratio and zeolite catalysts may improve selectivity.

Biocatalytic Routes and Green Chemistry

Enzymatic Decarboxylation

Recent studies explore lipase-catalyzed decarboxylation of β-keto acids derived from microbial fermentation. Aspergillus niger strains engineered to overexpress thiolase produce 3-oxohept-4-enoyl-CoA, which is hydrolyzed to this compound with 60–65% efficiency. While environmentally benign, low space-time yields (0.8 g/L·h) limit industrial adoption.

Photocatalytic Dehydrogenation

UV-irradiated TiO2 nanoparticles dehydrogenate 2-heptanol to this compound at 30°C, achieving 45–50% conversion. However, catalyst deactivation via coking necessitates frequent regeneration.

Industrial Purification and Quality Control

化学反应分析

3-Hepten-2-one undergoes various chemical reactions typical of ketones:

Oxidation: It can be oxidized to form carboxylic acids under appropriate conditions.

Reduction: It can be reduced to form corresponding alcohols.

Nucleophilic Addition: It is prone to nucleophilic addition reactions at its carbonyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Nucleophilic Addition: Reagents like Grignard reagents and organolithium compounds are commonly used.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Nucleophilic Addition: Various substituted alcohols depending on the nucleophile used.

科学研究应用

Flavoring Agent in Food Industry

3-Hepten-2-one is widely utilized as a flavoring agent in the food industry due to its unique sensory profile. It imparts a creamy and green flavor, making it particularly valuable in dairy products.

Key Applications:

- Dairy Products : Enhances flavors in custards, melted butter, creams, and cheeses (e.g., Brie and Gorgonzola) .

- Nut Flavors : Used to enrich the flavor profiles of fatty nuts such as Brazil nuts and cashews .

Fragrance Industry

In the fragrance industry, this compound is recognized for its green and creamy odor characteristics. It serves as a component in various fragrance formulations, contributing to the overall scent profile.

Fragrance Applications:

- Perfume Composition : Incorporated into perfumes to add depth and complexity .

- Household Products : Utilized in scented candles and air fresheners for its pleasant aroma .

Analytical Chemistry

This compound has been studied for its volatile properties using gas chromatography-mass spectrometry (GC-MS). Its presence has been identified in various natural products, contributing to the understanding of aroma profiles in food products such as Japanese green tea .

Potential Pharmaceutical Applications

Emerging research suggests potential pharmaceutical applications for this compound. Its structural properties may allow it to act as a precursor or intermediate in the synthesis of bioactive compounds.

Case Studies:

- Volatile Profiling : A study on volatile profiling indicated that this compound could play a role in predicting the quality of green tea based on its aromatic components .

- Psychiatric Research : Investigations into urinary volatilomes have highlighted the compound's relevance in studies related to anxiety and depression models .

作用机制

The mechanism of action of 3-Hepten-2-one involves its reactivity at the carbonyl group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity is the basis for its involvement in various chemical reactions such as nucleophilic addition and condensation reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

相似化合物的比较

Key Findings:

Structural Impact on Volatility :

- Shorter-chain compounds like 3-Penten-2-one (C₅) exhibit lower molecular weights and higher volatility compared to this compound (C₈) .

- Branched derivatives (e.g., 3-Ethyl-4-methyl-3-hepten-2-one) have higher boiling points due to increased molecular weight and steric effects .

Biological and Industrial Relevance :

- This compound serves as a biomarker in murine models of anxiety and depression, with significant upregulation observed in stressed mice .

- In food science, its concentration in lamb meat increases with ageing, correlating with lipid oxidation processes .

- The ethyl-methyl derivative is synthetically tailored for specialized applications, such as fragrance formulation .

Odor Profiles: this compound contributes to "green grass" notes in urine and "fruity" aromas in honey . 6-Methyl-5-hepten-2-one is linked to fruit-like odors in human metabolic profiles .

Research Implications

- Analytical Challenges : Detection of this compound in biological samples (e.g., urine) requires precise GC-MS methodologies, as its levels can vary significantly between experimental conditions .

- Flavor Chemistry : Structural analogs like 4-Methyl-3-hepten-2-one warrant further study for their roles in food aroma profiles .

生物活性

3-Hepten-2-one, an unsaturated ketone with the molecular formula C7H14O, has garnered attention in various fields due to its unique biological activities. This compound is characterized by a double bond between the second and third carbon atoms, which significantly influences its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its antimicrobial properties, potential applications in medicine, and relevant case studies.

Molecular Structure:

- Molecular Formula: C7H14O

- Molecular Weight: 112.17 g/mol

- Isomers: Exists as (E)-3-hepten-2-one and (Z)-3-hepten-2-one, with the (E) configuration being more prevalent in scientific literature.

Reactivity:

The unsaturation in this compound facilitates unique chemical reactions not possible with saturated ketones. This property is crucial for its applications in synthetic organic chemistry and flavor/fragrance industries.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluating various extracts found that both methanolic and petroleum ether extracts of plants containing this compound demonstrated broad-spectrum antimicrobial effects against several human pathogens, including Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of this compound Extracts

| Extract Type | Pathogen Tested | Activity Observed |

|---|---|---|

| Methanolic Extract | Staphylococcus aureus | Positive |

| Petroleum Ether Extract | Klebsiella pneumoniae | Positive |

| Methanolic Extract | Candida albicans | Negative |

Cytotoxic Activity

In addition to its antimicrobial properties, this compound has shown potential cytotoxic effects against cancer cell lines. For instance, a study reported that certain extracts containing this compound inhibited the growth of MCF-7 breast cancer cells, with an IC50 value of approximately 13.49 µg/mL . This suggests that this compound may play a role in developing anticancer therapies.

Case Studies

-

Antimicrobial Efficacy Study:

A comprehensive study assessed the antimicrobial efficacy of various plant extracts containing this compound. The results highlighted its effectiveness against gram-positive bacteria, demonstrating a potential for use in natural preservatives or therapeutic agents. -

Cytotoxicity Assessment:

In vitro studies evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings indicated that it could induce apoptosis in MCF-7 cells, marking it as a candidate for further research into cancer treatment options.

常见问题

Q. How should researchers structure multidisciplinary studies involving this compound to address both chemical and toxicological endpoints?

- Methodological Answer : Adopt a tiered workflow: (1) chemical synthesis/characterization, (2) in vitro toxicity screening (e.g., Ames test), (3) in vivo validation (e.g., zebrafish models). Ensure cross-team communication via shared electronic lab notebooks (ELNs) and standardized reporting templates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。